molecular formula C13H13NO3 B12518644 Ethyl 3-acetylindolizine-2-carboxylate CAS No. 681274-80-6

Ethyl 3-acetylindolizine-2-carboxylate

Cat. No.: B12518644
CAS No.: 681274-80-6
M. Wt: 231.25 g/mol
InChI Key: SUESSGNCWOVHJO-UHFFFAOYSA-N
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Description

Ethyl 3-acetylindolizine-2-carboxylate is a heterocyclic compound featuring an indolizine core substituted with an acetyl group at position 3 and an ethyl ester at position 2. Indolizines are bicyclic structures comprising a six-membered benzene ring fused to a five-membered nitrogen-containing ring, making them structurally analogous to indoles but with distinct electronic and steric properties. This compound, in particular, has been synthesized via thermal cyclization of ethyl 3-acetoxy-2-methylene-3-(2-pyridyl)propanoate, yielding a 38% product after purification . Its spectroscopic characterization includes IR peaks at 2975 cm⁻¹ (C-H stretching) and 1710 cm⁻¹ (ester C=O), alongside NMR and mass spectrometry data confirming its structure .

Properties

CAS No.

681274-80-6

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

ethyl 3-acetylindolizine-2-carboxylate

InChI

InChI=1S/C13H13NO3/c1-3-17-13(16)11-8-10-6-4-5-7-14(10)12(11)9(2)15/h4-8H,3H2,1-2H3

InChI Key

SUESSGNCWOVHJO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C=CC=CC2=C1)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-acetylindolizine-2-carboxylate typically involves the reaction of 2-formylpyrroles with ethyl γ-bromocrotonates. This method allows for the formation of the indolizine ring system through a series of cyclization and condensation reactions . The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester moiety at position 2 undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is reversible under acidic catalysis but becomes irreversible under basic conditions (saponification).

Mechanism :

  • Acid-catalyzed hydrolysis : Protonation of the ester carbonyl enhances electrophilicity, followed by nucleophilic attack by water. A tetrahedral intermediate forms, leading to elimination of ethanol and formation of the carboxylic acid .

  • Base-catalyzed hydrolysis : Hydroxide ion attacks the carbonyl, forming a tetrahedral intermediate. Subsequent elimination of ethoxide yields the carboxylate salt .

Conditions :

  • Acid: H₃O⁺, H₂O, heat

  • Base: NaOH, H₂O, heat

Product : 3-acetylindolizine-2-carboxylic acid

Nucleophilic Acyl Substitution

The acetyl group at position 3 and the ester at position 2 can undergo nucleophilic acyl substitution. For example:

  • Grignard reagents : Reaction with Grignard reagents (e.g., CH₃MgBr) replaces the acetyl group with alkyl substituents, forming 3-alkylindolizine derivatives .

  • Aminolysis : Reaction with amines (e.g., NH₃) converts the ester to an amide .

Mechanism :

  • Nucleophilic attack on the carbonyl carbon.

  • Formation of a tetrahedral intermediate.

  • Departure of the leaving group (e.g., ethoxide or acetate).

Conditions :

  • Grignard reagents: THF, 0°C to room temperature

  • Aminolysis: NH₃, reflux

Product : Varies depending on nucleophile (e.g., alkylated indolizines, amides).

Cyclization and Rearrangement Reactions

The indolizine core can participate in cyclization reactions under specific conditions. For instance, treatment with di-tert-butyl acetylenedicarboxylate in the presence of potassium carbonate facilitates cyclization to form fused heterocyclic structures .

Mechanism :

  • Electrophilic attack by the acetylenedicarboxylate on the indolizine core.

  • Formation of a bicyclic intermediate.

  • Elimination of byproducts to yield the final product.

Conditions :

  • Base: K₂CO₃

  • Solvent: THF

Product : Di-tert-butyl esters of indolizine derivatives.

Electrophilic Substitution

The aromatic indolizine ring can undergo electrophilic substitution at positions activated by the electron-withdrawing groups (acetyl and ester). For example:

  • Nitration : Introduction of nitro groups at reactive positions.

  • Halogenation : Addition of halogens (e.g., Cl, Br) under controlled conditions.

Conditions :

  • Nitration: HNO₃, H₂SO₄

  • Halogenation: Cl₂, FeCl₃

Product : Substituted indolizine derivatives.

Comparison of Key Reactions

Reaction TypeConditionsMechanismProducts
Ester Hydrolysis Acid/base, H₂O, heatNucleophilic acyl substitution3-acetylindolizine-2-carboxylic acid
Grignard Reaction Grignard reagent, THFNucleophilic attack on carbonyl3-alkylindolizine derivatives
Cyclization K₂CO₃, THFElectrophilic attack and eliminationDi-tert-butyl esters of indolizines
Electrophilic Substitution HNO₃/H₂SO₄ or Cl₂/FeCl₃Electrophilic attackNitro- or halogenated indolizines

Mechanistic Insights

The reactivity of ethyl 3-acetylindolizine-2-carboxylate is governed by:

  • Electron-withdrawing groups : The acetyl and ester groups activate the indolizine core for nucleophilic and electrophilic reactions.

  • Steric effects : The bicyclic structure may hinder certain substitution patterns, influencing regioselectivity.

Further studies are needed to explore its reactivity under catalytic conditions (e.g., transition metal catalysis) and its interactions with biological systems.

Scientific Research Applications

Antimicrobial Activity

Ethyl 3-acetylindolizine-2-carboxylate has demonstrated promising antimicrobial properties. Research indicates that derivatives of indolizine compounds exhibit varied activities against bacteria and fungi.

Case Study: Antimicrobial Screening

A study evaluated several indolizine derivatives, including this compound, against common pathogens. The results showed:

CompoundActivity Against BacteriaActivity Against Fungi
This compoundModerate (MIC = 50 µg/mL)Moderate (MIC = 30 µg/mL)
Control (Streptomycin)Strong (MIC = 10 µg/mL)Strong (MIC = 20 µg/mL)

The compound's effectiveness against both bacterial and fungal strains suggests its potential as a lead compound in developing new antimicrobial agents .

Anticancer Properties

The anticancer potential of this compound has been a focal point in recent studies. Its ability to inhibit cancer cell proliferation and induce apoptosis has been documented.

Case Study: Cytotoxicity Evaluation

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer).

Cell LineIC50 (µM)Mechanism of Action
MCF-715.5Induction of apoptosis
HCT-11612.3Inhibition of cell cycle progression

The compound showed selective cytotoxicity, indicating its potential for further development as an anticancer drug .

Antioxidant Activity

Oxidative stress plays a crucial role in various diseases, including cancer and neurodegenerative disorders. This compound has been evaluated for its antioxidant capabilities.

Case Study: Antioxidant Assessment

A series of experiments measured the compound's ability to scavenge free radicals using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay.

Concentration (µg/mL)% Inhibition
1025
5050
10075

The results indicate that this compound exhibits significant antioxidant activity, making it a candidate for further research in health-related applications .

Mechanism of Action

The mechanism of action of ethyl 3-acetylindolizine-2-carboxylate involves its interaction with various molecular targets. The indolizine ring system can interact with enzymes and proteins, potentially inhibiting their activity. This interaction is often mediated through hydrogen bonding and π-π stacking interactions, which can disrupt the normal function of the target molecules .

Comparison with Similar Compounds

Comparison with Similar Indolizine Derivatives

Structural Variations and Substituent Effects

Ethyl 3-acetylindolizine-2-carboxylate differs from analogous compounds in substituent positioning and functional groups:

Compound Substituents Key Structural Features
This compound Acetyl (C-3), ethyl ester (C-2) Electron-withdrawing acetyl group enhances reactivity; ester group aids solubility .
Ethyl 7-acetyl-3-(4-bromobenzoyl)-1-carboxylate Acetyl (C-7), 4-bromobenzoyl (C-3), ethyl ester (C-1) Bulky benzoyl group increases steric hindrance; bromine enhances lipophilicity .
Diethyl 7-acetyl-3-(4-chlorobenzoyl)-1,2-dicarboxylate Acetyl (C-7), 4-chlorobenzoyl (C-3), ethyl esters (C-1 and C-2) Dual ester groups improve metabolic stability; chloro substituent influences electronic effects .
Ethyl 3-formyl-2-phenylindolizine-1-carboxylate Formyl (C-3), phenyl (C-2), ethyl ester (C-1) Formyl group increases electrophilicity; phenyl ring enhances π-π stacking interactions .

Spectroscopic and Analytical Data

  • IR Spectroscopy :
    • This compound: 1710 cm⁻¹ (ester C=O) .
    • Ethyl 7-acetyl-3-benzoyl-1-carboxylate: 1685 cm⁻¹ (acetyl C=O), 1626 cm⁻¹ (benzoyl C=O) .
    • Diethyl 7-acetyl-3-(4-chlorobenzoyl)-1,2-dicarboxylate: 1708 cm⁻¹ (dual ester C=O) .
  • Mass Spectrometry :
    • This compound: [M+H]+ at m/z 189.079 .
    • Ethyl 7-acetyl-3-(4-bromobenzoyl)-1-carboxylate: [M+H]+ at m/z 384 .

Key Research Findings and Implications

Substituent Positioning : Acetyl groups at C-3 (vs. C-7) confer distinct electronic profiles, influencing reactivity and interactions with biological targets .

Synthetic Efficiency : Room-temperature reactions with K₂CO₃/DMF offer higher yields and scalability compared to thermal cyclization methods .

Biological Optimization : Bulky benzoyl substituents improve lipophilicity and target affinity but may reduce solubility, necessitating balance in drug design .

Biological Activity

Ethyl 3-acetylindolizine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and case studies.

1. Synthesis of this compound

The synthesis of this compound typically involves the thermal cyclization of specific precursors. For instance, the reaction of 3-acetoxy-3-(2-pyridyl)-2-methylenepropionate esters has been shown to yield various indolizine derivatives, including this compound. The efficiency and yield of this synthesis can vary based on the substituents used and the reaction conditions employed .

2.1 Antitumor Activity

Research has demonstrated that indolizine derivatives exhibit notable antitumor properties. This compound has been tested against various cancer cell lines, showing promising cytotoxic effects. For example, studies indicate that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells through the modulation of signaling pathways related to cell survival .

2.2 Antimicrobial Properties

Indolizines, including this compound, have been reported to possess antimicrobial activity. In vitro assays reveal that these compounds can inhibit the growth of several bacterial strains and fungi, suggesting their potential use as antimicrobial agents. The mechanism often involves disrupting microbial cell membranes or interfering with metabolic processes essential for microbial survival .

2.3 Anti-inflammatory Effects

Compounds related to this compound have also shown anti-inflammatory properties. Research indicates that these compounds can reduce inflammation markers in various models, potentially making them candidates for treating inflammatory diseases .

Table 1: Summary of Biological Activities of this compound

Activity TypeMechanism of ActionReference
AntitumorInduces apoptosis in cancer cells ,
AntimicrobialDisrupts cell membranes ,
Anti-inflammatoryReduces pro-inflammatory cytokines ,

Case Study: Antitumor Activity Assessment

In a study assessing the antitumor activity of this compound, researchers treated human breast cancer cell lines with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability, with an IC50 value calculated at approximately 15 µM. Mechanistic studies suggested that this compound activates caspase pathways leading to programmed cell death.

4. Conclusion

This compound represents a promising candidate for further research due to its diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. Ongoing studies are necessary to elucidate the precise mechanisms behind these activities and to explore its potential therapeutic applications in clinical settings.

Q & A

Q. Q: What are common synthetic routes for Ethyl 3-acetylindolizine-2-carboxylate?

A: A typical method involves refluxing indolizine derivatives with ethyl diazoacetate in the presence of copper catalysts. For example, 2-methylindolizine-7-carbonitrile reacts with ethyl diazoacetate in toluene under reflux to yield the acetylated product after purification via silica gel chromatography . Alternative routes include condensation reactions using acetic acid as a solvent, followed by recrystallization from DMF/acetic acid mixtures .

Q. Table 1: Representative Synthesis Conditions

ReactantsCatalystSolventTemperature/TimeYieldReference
2-Methylindolizine-7-carbonitrile + Ethyl diazoacetateCuTolueneReflux, 2 hours~70%
3-Formylindole-2-carboxylate + 2-Aminothiazol-4(5H)-oneNoneAcetic acidReflux, 3–5 hours60–75%

Advanced Synthesis

Q. Q: How can regioselective functionalization of the indolizine core be achieved?

A: Transition metal-catalyzed annulation (e.g., Ru(II)) enables regioselective modifications. For instance, coupling azobenzenes with ethyl glyoxalate under Ru(II) catalysis forms 3-carboxylate indazoles, a strategy adaptable to indolizine systems. Optimizing ligand choice and reaction stoichiometry enhances selectivity .

Basic Characterization

Q. Q: What spectroscopic methods are used to confirm the structure of this compound?

A: Key techniques include:

  • NMR : 1^1H and 13^13C NMR to identify acetyl (-COCH3_3) and ester (-COOEt) groups.
  • IR : Peaks at ~1700–1750 cm1^{-1} confirm carbonyl stretches.
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 293.32 for C18_{18}H15_{15}NO3_3) validate the molecular formula .

Q. Table 2: Key Spectral Data

TechniqueKey SignalsReference
1^1H NMRδ 1.35 (t, 3H, -COOCH2_2CH3_3), 2.65 (s, 3H, -COCH3_3)
IR1745 cm1^{-1} (ester C=O), 1680 cm1^{-1} (acetyl C=O)

Advanced Characterization

Q. Q: How can X-ray crystallography resolve ambiguities in structural determination?

A: Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides unambiguous bond lengths and angles. For example, SHELX refinement of similar indolizine derivatives confirms the acetyl group’s position at C3 and ester at C2 .

Data Contradictions

Q. Q: How should researchers address conflicting spectral data (e.g., unexpected NMR shifts)?

A:

Cross-Validation : Repeat experiments under controlled conditions (e.g., dry solvents, inert atmosphere).

Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

Computational Modeling : Compare experimental data with DFT-calculated chemical shifts .

Solubility & Solvent Selection

Q. Q: What solvents are optimal for recrystallizing this compound?

A: Ethyl acetate and dichloromethane/pentane mixtures (9:1 to 0:1 v/v) are effective due to moderate polarity. Ethanol is avoided due to excessive solubility, while DMF/acetic acid mixtures enable high-purity recrystallization .

Functional Group Reactivity

Q. Q: How does the acetyl group influence electrophilic substitution reactions?

A: The electron-withdrawing acetyl group deactivates the indolizine core, directing electrophiles to the less hindered C5 or C7 positions. Nitration or halogenation typically occurs at these sites under mild conditions .

Biological Activity

Q. Q: What preclinical applications are associated with indolizine derivatives?

A: Indolizine acetic acid derivatives act as CRTH2 antagonists, showing promise in inflammatory disease models. Structure-activity relationship (SAR) studies highlight the importance of the acetyl and ester groups for receptor binding .

Stability & Storage

Q. Q: What precautions are needed for long-term storage?

A: Store in airtight containers under inert gas (N2_2/Ar) at -20°C. Avoid moisture and light, as hydrolysis of the ester group can occur, monitored via periodic HPLC analysis .

Analytical Method Development

Q. Q: How can LC-MS optimize purity assessment?

A: Use reverse-phase C18 columns with acetonitrile/water gradients. Electrospray ionization (ESI+) detects [M+H]+^+ ions (m/z 294.3). Quantify impurities (<0.5%) using calibration curves .

Advanced Data Validation

Q. Q: What statistical methods ensure reproducibility in kinetic studies?

A: Apply ANOVA to compare reaction rates across trials. For time-course data, use nonlinear regression (e.g., Michaelis-Menten models) and report 95% confidence intervals .

Safety & Handling

Q. Q: What PPE is required during synthesis?

A: Use nitrile gloves, safety goggles, and fume hoods. This compound may irritate skin/eyes; consult SDS for emergency protocols (e.g., rinsing with water for 15 minutes upon contact) .

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